An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-(oxazol-5-yl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-(oxazol-5-yl)phenol
A Note to the Researcher: Direct experimental data for 4-Methyl-2-(oxazol-5-yl)phenol is not extensively available in public literature. This guide, therefore, adopts a predictive and methodological approach, leveraging data from structurally similar compounds to forecast the physicochemical properties of the title compound. It further provides detailed experimental and computational protocols for the empirical determination of these key parameters, empowering researchers to generate their own data.
Introduction and Molecular Structure
4-Methyl-2-(oxazol-5-yl)phenol is a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a phenol, a methyl group, and an oxazole ring, presents a unique combination of functional groups that govern its physicochemical behavior. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms of the oxazole ring are hydrogen bond acceptors. The overall structure suggests a degree of lipophilicity, which, combined with its acidic nature, will influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Structure:
Predicted Physicochemical Properties
The following properties are predicted based on the analysis of structurally related analogs and general principles of physical organic chemistry.
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 175.18 g/mol | Calculated from the molecular formula C10H9NO2. |
| pKa | 8.5 - 9.5 | The phenolic proton's acidity will be increased by the electron-withdrawing oxazole ring. Phenol itself has a pKa of approximately 9.95 in water[1]. The presence of an electron-withdrawing group is expected to lower this value. |
| logP | 2.0 - 3.0 | The combination of the lipophilic phenyl and methyl groups with the more polar oxazole and phenol moieties suggests a moderate partition coefficient. For comparison, 2-Methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol has a calculated XLogP3 of 2.4[2]. |
| Aqueous Solubility | Low to moderate | The phenolic group can engage in hydrogen bonding with water, but the overall aromatic character will limit solubility. Solubility will be pH-dependent, increasing at pH values above the pKa due to the formation of the more soluble phenolate salt. |
| Hydrogen Bond Donors | 1 | The phenolic hydroxyl group. |
| Hydrogen Bond Acceptors | 3 | The phenolic oxygen and the nitrogen and oxygen of the oxazole ring. |
Experimental and Computational Methodologies
For a novel compound such as 4-Methyl-2-(oxazol-5-yl)phenol, empirical determination of its physicochemical properties is crucial. The following section details standard protocols for measuring pKa, logP, and aqueous solubility.
Determination of the Acid Dissociation Constant (pKa)
The pKa of the phenolic proton is a critical parameter influencing ionization and, consequently, solubility and membrane permeability.
Experimental Protocol: Potentiometric Titration
This method involves titrating a solution of the compound with a strong base and monitoring the pH.
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 4-Methyl-2-(oxazol-5-yl)phenol and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its predicted low water solubility. Dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.
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Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.
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Titration: Add standardized 0.1 M NaOH solution in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the phenol has been neutralized to its conjugate base.
Causality Behind Experimental Choices:
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Co-solvent: Necessary for compounds with low aqueous solubility to ensure they remain dissolved throughout the titration.
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Standardized Base: Ensures accurate determination of the equivalence point.
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Thermostatted Vessel: The pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for pKa determination.
Computational Protocol: pKa Prediction
Computational methods can provide a rapid estimation of pKa.
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Software: Utilize quantum chemistry software such as Gaussian or a web-based predictor like MarvinSketch or ACD/Percepta.
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Methodology: For quantum chemical calculations, the CBS-QB3 method has been shown to be accurate for calculating the gas-phase free energy difference between phenols and their corresponding anions[3]. A continuum solvation model like CPCM is then applied to account for solvent effects[3].
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Procedure:
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Build the 3D structures of both the neutral 4-Methyl-2-(oxazol-5-yl)phenol and its phenolate anion.
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Perform geometry optimization and frequency calculations in both the gas phase and in a simulated aqueous environment.
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Calculate the free energy of the acid-base reaction in solution to determine the pKa.
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Determination of the Partition Coefficient (logP)
LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
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Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by shaking equal volumes of the two solvents together for 24 hours and then allowing them to separate.
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Compound Addition: Dissolve a known amount of 4-Methyl-2-(oxazol-5-yl)phenol in the n-octanol phase.
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Partitioning: Add a known volume of the aqueous phase to the n-octanol solution. Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality Behind Experimental Choices:
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Mutually Saturated Phases: This ensures that the properties of the solvents do not change during the partitioning experiment.
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Centrifugation: This is a critical step to prevent the formation of emulsions, which would lead to inaccurate concentration measurements.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects oral bioavailability.
Experimental Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)
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Sample Preparation: Add an excess amount of solid 4-Methyl-2-(oxazol-5-yl)phenol to a known volume of deionized water (or a relevant buffer) in a sealed, thermostatted vessel.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then filtered (using a filter that does not adsorb the compound) or centrifuged to remove any remaining solid particles.
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Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).
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Result: The measured concentration represents the equilibrium aqueous solubility at that temperature.
Workflow for Aqueous Solubility Determination
Caption: Workflow for aqueous solubility determination.
Stability Considerations
Phenolic compounds can be susceptible to oxidation, especially at neutral to alkaline pH[4]. The formation of colored quinone-type byproducts can occur upon exposure to air, light, and trace metals[4]. The imidazole ring, while generally stable, can also be susceptible to degradation under harsh pH or oxidative conditions[4]. It is recommended to perform stability studies of 4-Methyl-2-(oxazol-5-yl)phenol in relevant buffers and media, particularly if the compound is to be used in cell-based assays or for long-term storage in solution.
Conclusion
While direct experimental data for 4-Methyl-2-(oxazol-5-yl)phenol is sparse, an analysis of its structural motifs and data from related analogs allows for a reasoned prediction of its key physicochemical properties. It is anticipated to be a moderately lipophilic weak acid with limited aqueous solubility. This guide provides robust, field-proven experimental and computational protocols to enable researchers to empirically determine these critical parameters, thereby facilitating its further development in a research setting.
References
-
LookChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 4-methyl-5-nitro-2-phenyl-1,3-oxazole. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2][5] OXAZIN-4-YL) ACETATE DERIV. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]
-
NextSDS. (n.d.). 2-methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol — Chemical Substance Information. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022, July 22). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]
- PMC. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2874944/
-
Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1- dicarboxylates with nitriles. Retrieved from [Link]
-
American Journal of Organic Chemistry. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Retrieved from [Link]
-
ACS Publications. (2010, July 16). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. Retrieved from [Link]
-
MDPI. (2023, June 9). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. Retrieved from [Link]
-
NextSDS. (n.d.). 4-Methoxy-2-[(5-methylisoxazol-3-yl)azo]phenol. Retrieved from [Link]
-
PubMed. (2011, January 15). Spectroscopic investigations and quantum chemical computational study of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]
-
AWS. (2024, January 1). Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1- phenylethylimino)methyl)phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 2-(5-methyl-1,3-oxazol-2-yl)phenol. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Retrieved from [Link]
-
mzCloud. (2024, June 13). 2 5 1 Methyl 1H indol 3 yl 4 5 dihydro 1 2 oxazol 3 yl phenol. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
-
Research Results in Pharmacology. (2025, June 29). View of The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. Retrieved from [Link]
